molecular formula C9H14N2 B1174202 (1-Methylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate CAS No. 16600-14-9

(1-Methylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate

Cat. No.: B1174202
CAS No.: 16600-14-9
InChI Key:
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Description

The compound contains a pyridinium group, which is a nitrogen-containing heterocyclic compound. Pyridinium compounds are often used in organic synthesis due to their reactivity . The compound also contains a phenyldiazene group, which consists of a phenyl ring attached to a diazene (diimide) group. Diazene compounds are known for their role in azo coupling reactions, which are used to produce azo dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the pyridinium and phenyldiazene groups, which could have implications for its reactivity and color. The tetrafluoroborate anion is a weakly coordinating anion, often used in synthesis due to its stability .


Chemical Reactions Analysis

As a pyridinium compound, it might be involved in various organic reactions, particularly as a catalyst or a leaving group . The diazene group could participate in azo coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its constituent groups. For example, as a salt, it would likely be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

The mechanism of action would depend on the specific reaction in which this compound is involved. For example, in an azo coupling reaction, the diazene group would typically act as an electrophile .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in organic synthesis or materials science, among other fields .

Properties

IUPAC Name

(1-methylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N3.BF4/c1-15-10-6-5-9-12(15)14-13-11-7-3-2-4-8-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMKMFNGUBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CC=CC=C1N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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